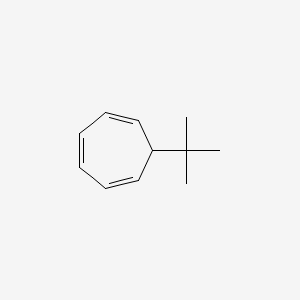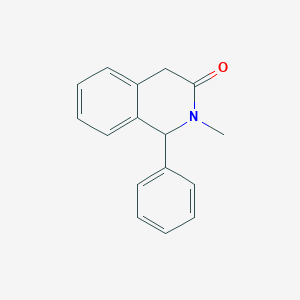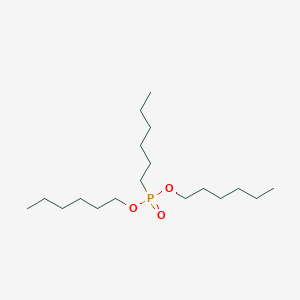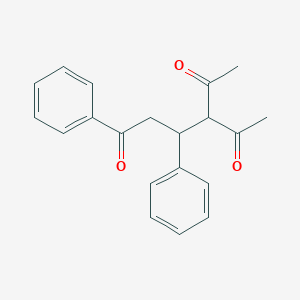![molecular formula C16H16BrN3O2 B14720255 N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide CAS No. 6966-79-6](/img/structure/B14720255.png)
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is a complex organic compound with a unique structure that includes an amine group, a bromine atom, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide typically involves the condensation of 3-aminophenylacetaldehyde with 3-bromo-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Formation of N-[1-(3-nitrophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide.
Reduction: Formation of N-[1-(3-aminophenyl)ethylideneamino]-4-methoxy-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-butan-2-ylphenoxy)acetamide
- 3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Uniqueness
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with biological molecules and its overall stability and solubility.
特性
CAS番号 |
6966-79-6 |
|---|---|
分子式 |
C16H16BrN3O2 |
分子量 |
362.22 g/mol |
IUPAC名 |
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(11-4-3-5-13(18)8-11)19-20-16(21)12-6-7-15(22-2)14(17)9-12/h3-9H,18H2,1-2H3,(H,20,21) |
InChIキー |
MQWCBKOYOBVMNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)Br)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















